Cas no 851937-41-2 (8-(3,5-dimethylpiperidin-1-yl)methyl-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(3,5-dimethylpiperidin-1-yl)methyl-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
851937-41-2 structure
Product name:8-(3,5-dimethylpiperidin-1-yl)methyl-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:851937-41-2
MF:C17H28N5O2
MW:334.4365234375
CID:5835923
PubChem ID:78413459

8-(3,5-dimethylpiperidin-1-yl)methyl-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
    • 851937-41-2
    • 8-(3,5-dimethylpiperidin-1-yl)methyl-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • Inchi: 1S/C17H28N5O2/c1-6-22-13(10-21-8-11(2)7-12(3)9-21)18-15-14(22)16(23)20(5)17(24)19(15)4/h11-12,14H,6-10H2,1-5H3/q+1
    • InChI Key: AYUZNGHZMDILNE-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=[N+](C)C(N1C)=O)N=C(CN1CC(C)CC(C)C1)N2CC

Computed Properties

  • Exact Mass: 334.22430015g/mol
  • Monoisotopic Mass: 334.22430015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 59.2Ų

8-(3,5-dimethylpiperidin-1-yl)methyl-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0634-0009-5μmol
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
851937-41-2 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F0634-0009-20mg
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
851937-41-2 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F0634-0009-30mg
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
851937-41-2 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F0634-0009-4mg
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
851937-41-2 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F0634-0009-25mg
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
851937-41-2 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F0634-0009-20μmol
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
851937-41-2 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F0634-0009-40mg
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
851937-41-2 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F0634-0009-100mg
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
851937-41-2 90%+
100mg
$372.0 2023-05-17
Life Chemicals
F0634-0009-2mg
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
851937-41-2 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F0634-0009-50mg
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
851937-41-2 90%+
50mg
$240.0 2023-05-17

Additional information on 8-(3,5-dimethylpiperidin-1-yl)methyl-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Recent Advances in the Study of 8-(3,5-dimethylpiperidin-1-yl)methyl-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 851937-41-2)

The compound 8-(3,5-dimethylpiperidin-1-yl)methyl-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 851937-41-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This purine derivative, characterized by its unique structural modifications, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications, making it a compound of high interest for drug development.

One of the key areas of research has been the compound's interaction with adenosine receptors. Adenosine receptors play a critical role in modulating various physiological processes, including inflammation, neurotransmission, and immune response. Preliminary findings suggest that 851937-41-2 exhibits selective binding affinity for specific adenosine receptor subtypes, which could pave the way for targeted therapies in conditions such as Parkinson's disease, chronic pain, and inflammatory disorders. The compound's ability to modulate receptor activity with high specificity has been a focal point of recent investigations.

In addition to its receptor-binding properties, recent studies have explored the compound's pharmacokinetic profile. Researchers have employed advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize its metabolic stability, bioavailability, and distribution in vivo. These studies have revealed that 851937-41-2 demonstrates favorable pharmacokinetic properties, including moderate plasma half-life and good tissue penetration, which are essential for its potential use as a therapeutic agent.

Another significant aspect of the research has been the evaluation of the compound's safety and toxicity profile. Preclinical studies conducted in animal models have provided preliminary evidence of its tolerability at therapeutic doses. However, further investigations are required to fully assess its long-term safety and potential side effects. These findings are critical for advancing the compound into clinical trials and ensuring its suitability for human use.

Recent synthetic chemistry efforts have also focused on optimizing the production of 851937-41-2. Researchers have developed novel synthetic routes to improve yield and purity, addressing challenges related to scalability and cost-effectiveness. These advancements are expected to facilitate larger-scale production for further preclinical and clinical studies, accelerating the compound's transition from the laboratory to the clinic.

In conclusion, the compound 8-(3,5-dimethylpiperidin-1-yl)methyl-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 851937-41-2) represents a promising candidate for therapeutic development. Its selective receptor-binding properties, favorable pharmacokinetics, and preliminary safety data highlight its potential in addressing unmet medical needs. Continued research and development efforts will be essential to fully unlock its therapeutic potential and bring it closer to clinical application.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.